molecular formula C20H14N4O3 B3258986 N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzamide CAS No. 312623-37-3

N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzamide

Cat. No. B3258986
CAS RN: 312623-37-3
M. Wt: 358.3 g/mol
InChI Key: LPJKJIMUMAFSEI-UHFFFAOYSA-N
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Description

“N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzamide” is a compound that contains an imidazo[1,2-a]pyridine core . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have a broad range of biological and pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotics .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A series of new N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives were synthesized and their inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase were evaluated .


Molecular Structure Analysis

The molecular structure of “N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzamide” can be elucidated by different spectroscopic techniques including IR, NMR, and Mass . The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by these techniques .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions. For instance, a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo[1,2-a]pyridines tolerates a wide range of functional groups and affords a series of valuable imidazo[1,2-a]pyridines in high yields under mild conditions .

Scientific Research Applications

Covalent Anticancer Agents

The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents has been a significant breakthrough . Researchers have explored this scaffold for developing inhibitors targeting specific cancer-related proteins. For instance, compound I-11 demonstrated potent activity against KRAS G12C-mutated NCI-H358 cells. The unique role of imidazo[1,2-a]pyridine as a scaffold for covalent inhibitors highlights its potential in cancer therapy.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

New N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives were synthesized and evaluated for their inhibitory activities against AChE and BChE . These enzymes play crucial roles in neurotransmission, and modulating their activity is relevant for neurodegenerative diseases like Alzheimer’s.

Tuberculosis Treatment

Imidazo[1,2-a]pyridine compounds have shown promise in treating tuberculosis (TB). For example, Q203, a derivative, significantly reduced bacterial load in a TB mouse model . Further research in this area could lead to improved TB therapies.

Medicinal Chemistry Applications

Imidazo[1,2-a]pyridine is considered a valuable scaffold in medicinal chemistry due to its diverse applications. Researchers have explored its structural features for designing novel drugs targeting various biological pathways .

properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-20(15-4-3-5-17(12-15)24(26)27)21-16-9-7-14(8-10-16)18-13-23-11-2-1-6-19(23)22-18/h1-13H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJKJIMUMAFSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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